1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane
Description
1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane is a diazepane derivative featuring a benzenesulfonyl group at the 1-position and a cyclobutyl substituent at the 4-position. Its molecular formula is C₁₅H₂₀ClFN₂O₂S (for the 3-chloro-4-fluoro analog, as per ), with a molecular weight of 346.85 g/mol. The compound’s SMILES notation (Clc1cc(ccc1F)S(=O)(=O)N1CCCN(CC1)C1CCC1) highlights the sulfonyl and cyclobutyl moieties, which influence its conformational flexibility and electronic properties. This compound is primarily used in research, with commercial availability in milligram quantities and prices ranging from $574 (1 mg) to $1,194 (50 mg) .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-8-2-1-3-9-15)17-11-5-10-16(12-13-17)14-6-4-7-14/h1-3,8-9,14H,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCRFTSKWCFVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane involves several steps, typically starting with the formation of the diazepane ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a cyclobutylamine derivative with a phenylsulfonyl chloride in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Sulfonyl Group
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-cyclobutyl-1,4-diazepane
- Key Differences : The benzenesulfonyl group is substituted with chloro (Cl) and fluoro (F) at the 3- and 4-positions, respectively. These halogens enhance electrophilicity and may improve binding to biological targets via hydrophobic interactions.
- Commercial Aspects: Priced higher than non-halogenated analogs, reflecting the added complexity of halogenation steps in synthesis.
1,4-Ditosyl-1,4-diazepane
- Key Differences : Features two p-toluenesulfonyl (tosyl) groups instead of a single benzenesulfonyl group. The tosyl groups increase molecular rigidity, as evidenced by its crystal structure with C–H···O hydrogen bonds forming parallel chains.
- Synthesis: Synthesized from N,N′-di(p-toluenesulfonyl)-ethane-1,2-diamine and 1,3-dibromopropane, contrasting with the mono-sulfonylation approach for the target compound.
Variations in the Diazepane Substituents
1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane
- Key Differences : Replaces the cyclobutyl group with a benzyl moiety and introduces a trifluoromethylpyridinyl group. The CF₃ group enhances metabolic stability and lipophilicity, while the pyridine ring may enable π-π stacking interactions.
1-cyclopentyl-1,4-diazepane bis(4-methylbenzenesulfonate)
Halogenated Analogs
1-(4-Bromobenzyl)-1,4-diazepane
- Key Differences : Lacks the sulfonyl group entirely, instead featuring a 4-bromobenzyl substituent. The absence of sulfonyl reduces hydrogen-bonding capacity but introduces bromine , which is useful in cross-coupling reactions.
- Applications : Often used as an intermediate in medicinal chemistry for halogen-selective modifications.
1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1,4-diazepane
Structural and Functional Implications
Electronic and Steric Effects
Commercial and Research Utility
- Cost : The target compound’s price ($574–$1,194 ) is competitive with analogs like 1-cyclopentyl-1,4-diazepane bis-sulfonate (custom pricing).
Biological Activity
1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The chemical structure of 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane can be represented as follows:
- IUPAC Name : 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane
- CAS Number : 2176201-40-2
Biological Activity Overview
Research indicates that 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane exhibits various biological activities. These include:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, showing promising inhibitory effects.
- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
The biological activity of 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane is believed to be mediated through several mechanisms:
- Receptor Interaction : The compound may act as a ligand for specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It could inhibit enzymes that play a role in inflammatory processes or microbial resistance.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |
|---|---|---|
| Escherichia coli | 32 µg/mL | Broth Microdilution |
| Staphylococcus aureus | 16 µg/mL | Agar Diffusion |
| Pseudomonas aeruginosa | 64 µg/mL | Broth Microdilution |
The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Neuropharmacological Studies
In a series of behavioral assays conducted on rodent models, the compound exhibited anxiolytic effects. The findings are detailed below:
| Assay Type | Dose (mg/kg) | Effect Observed |
|---|---|---|
| Elevated Plus Maze | 10 | Increased time spent in open arms |
| Forced Swim Test | 5 | Reduced immobility time |
These results suggest that the compound may possess anxiolytic properties, warranting further investigation into its mechanism within the central nervous system.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of the diazepane core with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Cyclobutyl group introduction may require alkylation or coupling reactions. Optimization can be achieved via Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst) and identify critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can further reduce trial-and-error approaches by predicting viable intermediates and transition states . Purification often employs column chromatography or recrystallization, as noted in similar diazepane derivatives .
Q. How is the structural characterization of 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane performed?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in analogous 1,4-diazepane structures .
- NMR spectroscopy (1H/13C, 2D-COSY) identifies substituent connectivity and cyclobutyl ring conformation.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictory data in the compound’s enzyme inhibition profiles across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., buffer pH, enzyme isoforms) or off-target interactions. To address this:
- Dose-response validation : Perform IC50 determinations under standardized conditions (e.g., pH 7.4, 25°C) with positive controls.
- Selectivity screening : Use panels of related enzymes (e.g., serine proteases, kinases) to assess specificity, as seen in studies of sulfonylated diazepanes .
- Structural docking : Employ molecular dynamics simulations to compare binding modes across enzyme variants .
Q. What computational strategies are used to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) models binding to active sites, prioritizing targets like G-protein-coupled receptors (GPCRs) or ion channels.
- Quantum mechanics/molecular mechanics (QM/MM) simulations refine interaction energetics, particularly for sulfonamide group hydrogen bonding .
- Machine learning : Train models on diazepane bioactivity datasets to predict pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility while retaining cyclobutyl conformational rigidity.
- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., benzenesulfonyl cleavage) .
- Prodrug strategies : Mask reactive sulfonamide groups with ester linkages, as validated in related benzodiazepine derivatives .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between cell lines be addressed?
- Methodological Answer :
- Cell line validation : Confirm genetic stability (e.g., p53 status) and proliferation rates.
- Mechanistic profiling : Compare apoptosis markers (caspase-3/7) and cell cycle arrest (flow cytometry) across lines.
- Microenvironment modeling : Use 3D spheroids or co-cultures with stromal cells to mimic in vivo conditions, reducing false negatives .
Experimental Design Considerations
Q. What statistical methods are critical for validating biological activity in high-throughput screens?
- Methodological Answer :
- Z-factor analysis : Assess assay robustness (Z’ > 0.5 indicates reliability).
- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to multiwell plate data.
- Replicate stratification : Use independent batches to minimize plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
